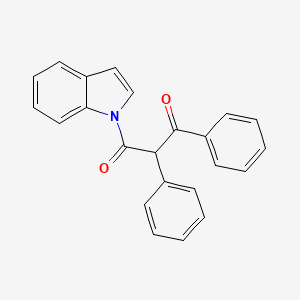
1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)-
Description
1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- is a synthetic compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Properties
CAS No. |
61579-81-5 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-indol-1-yl-2,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c25-22(19-12-5-2-6-13-19)21(18-10-3-1-4-11-18)23(26)24-16-15-17-9-7-8-14-20(17)24/h1-16,21H |
InChI Key |
IDYMOBLMLNLHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxo-indole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Industry: It is used in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer therapy, it induces apoptosis by disrupting tumor cell interactions with the cellular microenvironment and enhancing autoimmune responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-: Known for its use in synthesizing biologically active molecules.
1H-Indole-2,3-dione (Isatin): Used in various chemical reactions and known for its biological activity.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another indole derivative with significant chemical and biological properties.
The uniqueness of 1H-Indole, 1-(1,3-dioxo-2,3-diphenylpropyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


